2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that compounds related to 2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine serve as valuable building blocks in organic synthesis. For example, a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, utilizing catalytic amounts of copper(II) triflate under mild conditions, has been accomplished. This method provides access to new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting its potential in the development of novel organic compounds (Crotti, Berti, & Pineschi, 2011).
Advanced Building Blocks for Organic Synthesis
Another study demonstrated the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block. This compound was utilized for the preparation of trifluoromethyl-substituted aminopyrroles, employing a 2H-azirine ring expansion strategy. The primary products of this synthesis can be further transformed, indicating the versatility of related compounds in synthesizing complex organic structures with potential pharmaceutical applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Structural and Spectroscopic Characterization
The structural features of pyridine derivatives have also been extensively studied, including their synthesis, X-ray, and spectroscopic analysis. This research is crucial for understanding the optical properties of these compounds, which could be relevant for their application in various fields such as materials science and sensor technology. The impact of substituents on the emission spectra of these compounds provides insights into their potential uses (Cetina, Tranfić, Sviben, & Jukić, 2010).
Application in Heterocyclic Chemistry
Research into the synthesis and characterization of novel piperidine derivatives, such as the three-component synthesis of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, underscores the compound's role in expanding the toolkit for creating heterocyclic compounds. These advancements in synthetic methodologies facilitate the exploration of new chemical spaces for drug discovery and development (Wu Feng, 2011).
Mechanism of Action
Properties
IUPAC Name |
oxolan-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)14-2-1-3-15(21-14)25-10-12-4-7-22(8-5-12)16(23)13-6-9-24-11-13/h1-3,12-13H,4-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLVVPGZLKRAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.